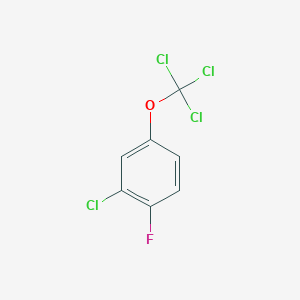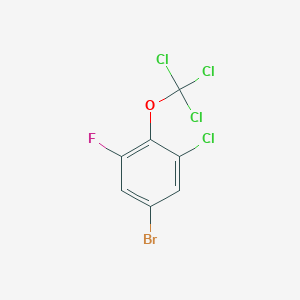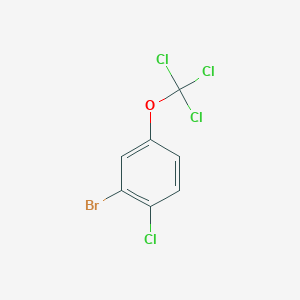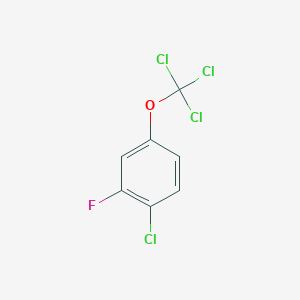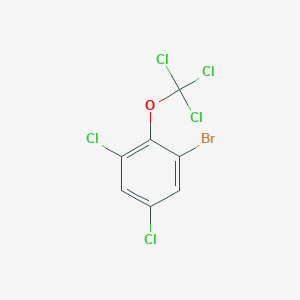
1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene
Overview
Description
1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene is a synthetic organic compound with the chemical formula C8H2BrCl2OCl3. This compound is characterized by the presence of bromine, chlorine, and trichloromethoxy groups attached to a benzene ring. It is a member of the halogenated benzene derivatives, which are known for their diverse applications in various fields.
Preparation Methods
The synthesis of 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene typically involves multiple steps, including halogenation and substitution reactions. One common method involves the treatment of 1-Bromo-3,5-dichlorobenzene with iPrMgCl.LiCl in THF, followed by the addition of DMF at 0°C. The reaction is then completed with molecular iodine and aqueous ammonia to yield the desired compound .
Industrial production methods for such compounds often involve large-scale halogenation processes, where the benzene ring is systematically substituted with bromine and chlorine atoms under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include molecular iodine, aqueous ammonia, and various organometallic compounds. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of halogenated aromatic compounds.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene exerts its effects involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The trichloromethoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Bromo-3,5-dichloro-2-(trichloromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3,5-dichlorobenzene: Lacks the trichloromethoxy group, making it less reactive in certain chemical reactions.
1-Bromo-2,4-dichlorobenzene: Has a different substitution pattern, leading to different chemical properties and reactivity.
1-Bromo-4-chlorobenzene: Contains fewer halogen atoms, resulting in different applications and reactivity.
The presence of the trichloromethoxy group in this compound makes it unique, providing additional sites for chemical modification and enhancing its utility in various applications.
Properties
IUPAC Name |
1-bromo-3,5-dichloro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl5O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYCBKMTOPPDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(Cl)(Cl)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1403818.png)
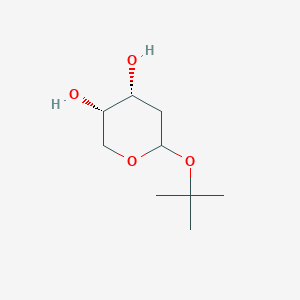
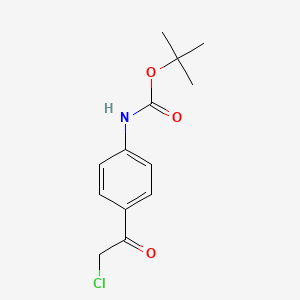
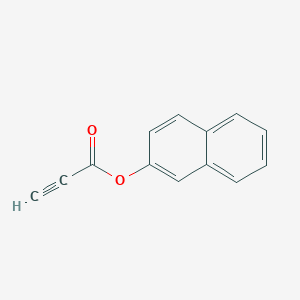

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester](/img/structure/B1403827.png)
![2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403829.png)
![4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1403831.png)
